

The Dual Role of Dipotassium Phosphite in Horticulture: A Fungicide and Biostimulant

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Compound of Interest

Compound Name: *Dipotassium phosphite*

Cat. No.: B083143

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Dipotassium phosphite, a salt of phosphorous acid, has emerged as a significant tool in modern horticulture, offering a dual-pronged approach to crop management. It functions not only as a potent, systemic fungicide, particularly effective against Oomycete pathogens, but also as a biostimulant that enhances plant growth, yield, and resilience to stress. Its unique mode of action, which involves both direct pathogen inhibition and the stimulation of the plant's innate defense mechanisms, makes it a valuable component of integrated pest management (IPM) programs.

Dipotassium phosphite's systemic nature allows for rapid absorption through leaves and roots, with subsequent translocation throughout the plant via both xylem and phloem.[1][2][3][4] This ensures comprehensive protection and stimulation of the entire plant. While chemically similar to phosphate, a primary plant nutrient, phosphite is not metabolized in the same way and its primary benefits are not nutritional.[3][5][6][7] Instead, its value lies in its ability to act as a "plant vaccine," preparing the plant to defend itself against future attacks.[1]

Mode of Action: A Two-Tiered Defense Strategy

The efficacy of **dipotassium phosphite** stems from its dual mode of action:

- **Direct Action:** At higher concentrations, phosphite ions have a direct fungitoxic effect on certain plant pathogens, particularly Oomycetes like *Phytophthora*, *Pythium*, and *Plasmopara* species (the causal agents of diseases like root rot, late blight, and downy mildew).[2][4] It can inhibit mycelial growth and spore formation, thereby directly impeding the pathogen's life cycle.[1][8][9]

- Indirect Action (Induction of Plant Defenses): At lower concentrations, **dipotassium phosphite** acts as a biostimulant, triggering the plant's natural defense responses.^{[2][4]} This includes the induction of Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial point of application.^[1] The key defense mechanisms stimulated include:
 - Production of Phytoalexins and Phenolic Compounds: These antimicrobial compounds help to restrict pathogen growth.^[1]
 - Generation of Reactive Oxygen Species (ROS): ROS can act as signaling molecules to trigger further defense responses and can also be directly toxic to pathogens.^[1]
 - Induction of Pathogenesis-Related (PR) Proteins: These include enzymes like chitinases and glucanases that can break down fungal cell walls.^[1]
 - Cell Wall Strengthening: Phosphite promotes the deposition of lignin and callose, creating physical barriers to pathogen invasion.^{[1][4][8]}
 - Upregulation of Hormone Signaling Pathways: Research indicates that phosphite upregulates genes associated with the biosynthesis and signaling of key defense hormones such as abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).^{[8][10]}

Applications in Horticulture

The unique properties of **dipotassium phosphite** lend it to a wide range of applications in horticultural crops:

- Disease Control: It is widely used for the preventative and curative control of diseases caused by Oomycetes.^{[1][2][11]} This includes root rot, downy mildew in grapes and other crops, and late blight in potatoes and tomatoes.^{[1][9][12][13]}
- Growth Promotion and Yield Enhancement: As a biostimulant, it can promote root development, leading to improved water and nutrient uptake.^{[1][14]} This can translate to increased flowering, better fruit set, larger fruit size, and ultimately, higher yields.^{[8][10][15]}
- Stress Tolerance: By enhancing the plant's overall health and vigor, **dipotassium phosphite** can improve its tolerance to various environmental stresses.^[3]

Quantitative Data Summary

The following tables summarize quantitative data from various research applications of **dipotassium phosphite**.

Table 1: In Vitro Antifungal Activity of Potassium Phosphite

Pathogen	Crop	Concentration (ppm)	Effect	Reference
Plasmopara viticola	Grape	4000	Maximum zone of inhibition (10 mm)	[9]
Plasmopara viticola	Grape	1000	Least zone of inhibition	[9]
Phytophthora citrophthora	Citrus	252 (µg/ml)	EC50 for inhibiting mycelial growth	[16]
Phytophthora parasitica	Citrus	142 (µg/ml)	EC50 for inhibiting mycelial growth	[16]
Phytophthora syringae	Citrus	142 (µg/ml)	EC50 for inhibiting mycelial growth	[16]
Penicillium digitatum	Citrus	229-580 (mg/liter)	IC50 for conidia germination (pH 3-8)	[17]

Table 2: Field Application Rates and Effects of **Dipotassium Phosphite**

Crop	Application Rate	Application Timing	Observed Effects	Reference
Grapes and Berries	1-5 gallons/acre	Every 3-6 weeks from bud break through post-bloom	Essential phosphorus and potassium supplementation	
Tree Fruit and Nut Crops	1-2 gallons/acre	Every 3-6 weeks from petal fall through post-harvest	Nutrient supplementation	
Vegetable Crops	1-3 gallons/acre	Every 5-7 days from 30 days after planting through fruit set	Nutrient supplementation	
Strawberries	1-4 pints/acre	Post-transplanting, then every 10-14 days	Nutrient supplementation	[18]
Tomatoes, Peppers, Eggplant	1-4 pints/acre	Post-transplanting, then every 10-14 days	Nutrient supplementation	[18]
Cucurbits	1-4 pints/acre	Post-transplanting, then every 10-14 days	Nutrient supplementation	[18]
Leafy Vegetables	1-4 pints/acre	Post-transplanting, then every 10-14 days	Nutrient supplementation	[18]
Collard	2 pt/acre (in combination with other fungicides)	-	Reduced downy mildew severity, increased yield	[12]

Grapes	2, 4, and 6 ml/L	Four fortnightly sprays	Reduction in downy mildew severity	[13]
Cauliflower	2.4 kg a.i./ha	21 and 7 days before harvest	Reduced incidence of downy mildew	[12]

Experimental Protocols

Below are detailed methodologies for key experiments involving **dipotassium phosphite**.

Protocol 1: In Vitro Antifungal Activity Assay

Objective: To determine the direct inhibitory effect of **dipotassium phosphite** on the growth of a target pathogen.

Materials:

- Pure culture of the target pathogen (e.g., *Plasmopara viticola*)
- **Dipotassium phosphite** stock solution
- Appropriate culture medium (e.g., Potato Dextrose Agar - PDA)
- Sterile petri dishes
- Sterile distilled water
- Micropipettes
- Incubator

Methodology:

- Prepare Amended Media: Autoclave the culture medium and allow it to cool to approximately 45-50°C. Add the **dipotassium phosphite** stock solution to the molten agar to achieve a

range of final concentrations (e.g., 100, 500, 1000, 2000, 4000 ppm). Also, prepare a control set of plates with no **dipotassium phosphite**.

- **Pour Plates:** Pour the amended and control media into sterile petri dishes and allow them to solidify.
- **Inoculation:** Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing pathogen culture onto the center of each agar plate.
- **Incubation:** Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 25°C) in the dark.
- **Data Collection:** Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition for each concentration compared to the control. Alternatively, for pathogens that are difficult to culture on solid media, a spore germination assay can be performed in a liquid medium with different phosphite concentrations. After an incubation period, the percentage of germinated spores is determined under a microscope.

Protocol 2: Greenhouse Efficacy Trial for Disease Control

Objective: To evaluate the efficacy of **dipotassium phosphite** in controlling a specific disease in a controlled environment.

Materials:

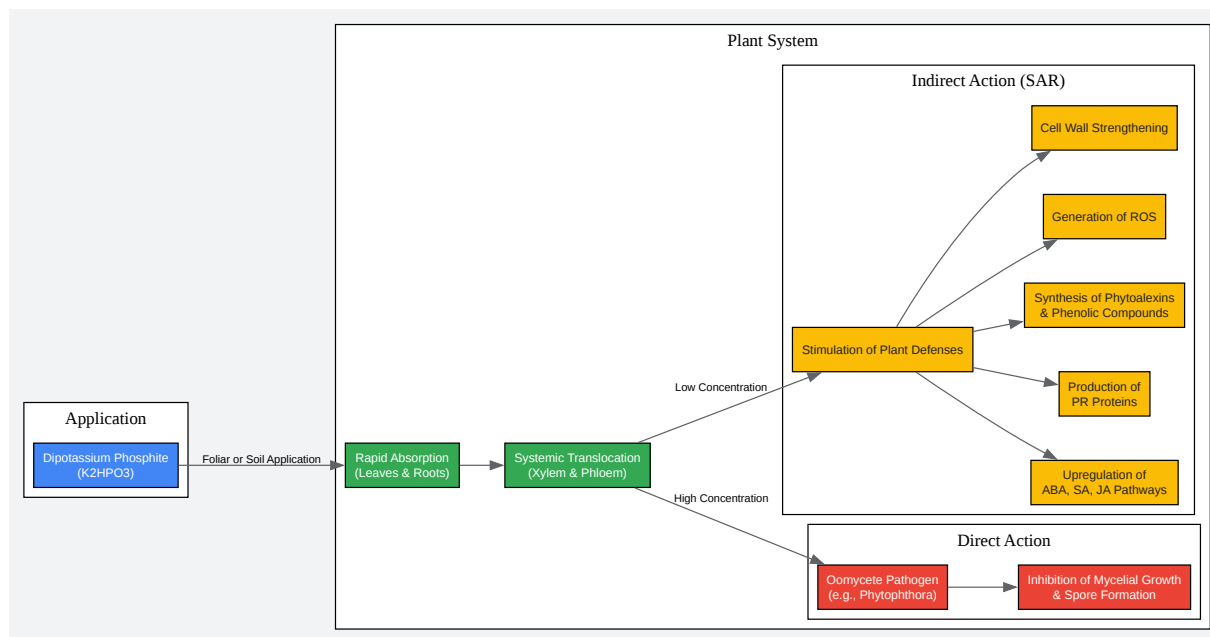
- Healthy, susceptible host plants (e.g., grapevines for downy mildew)
- **Dipotassium phosphite** formulation
- Pathogen inoculum (e.g., a suspension of *Plasmopara viticola* sporangia)
- Spraying equipment
- Greenhouse with controlled temperature, humidity, and lighting
- Disease assessment scale (e.g., percentage of leaf area infected)

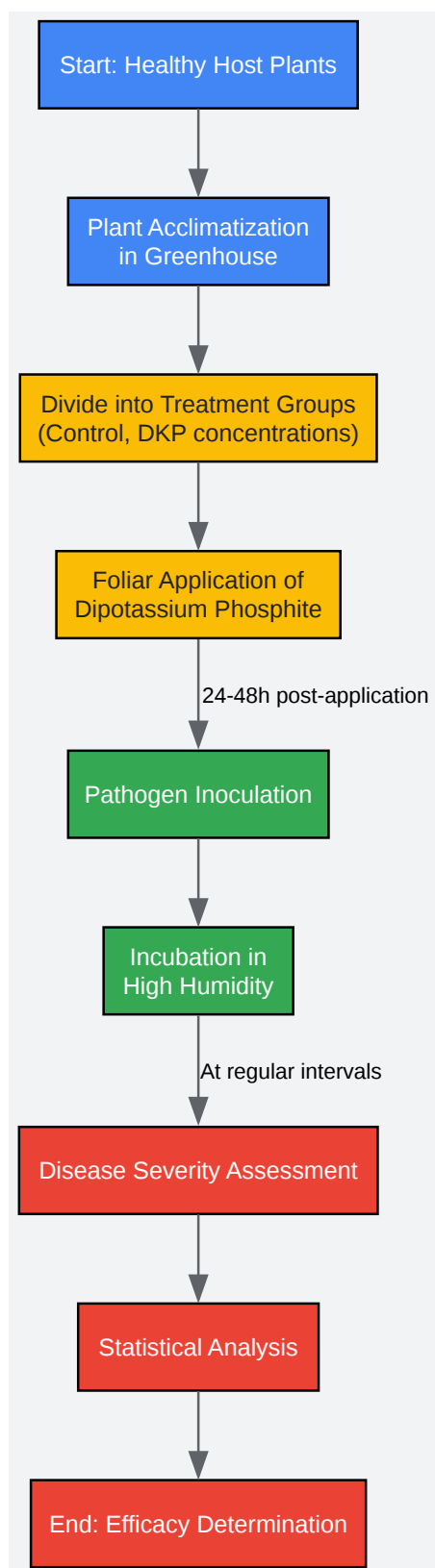
Methodology:

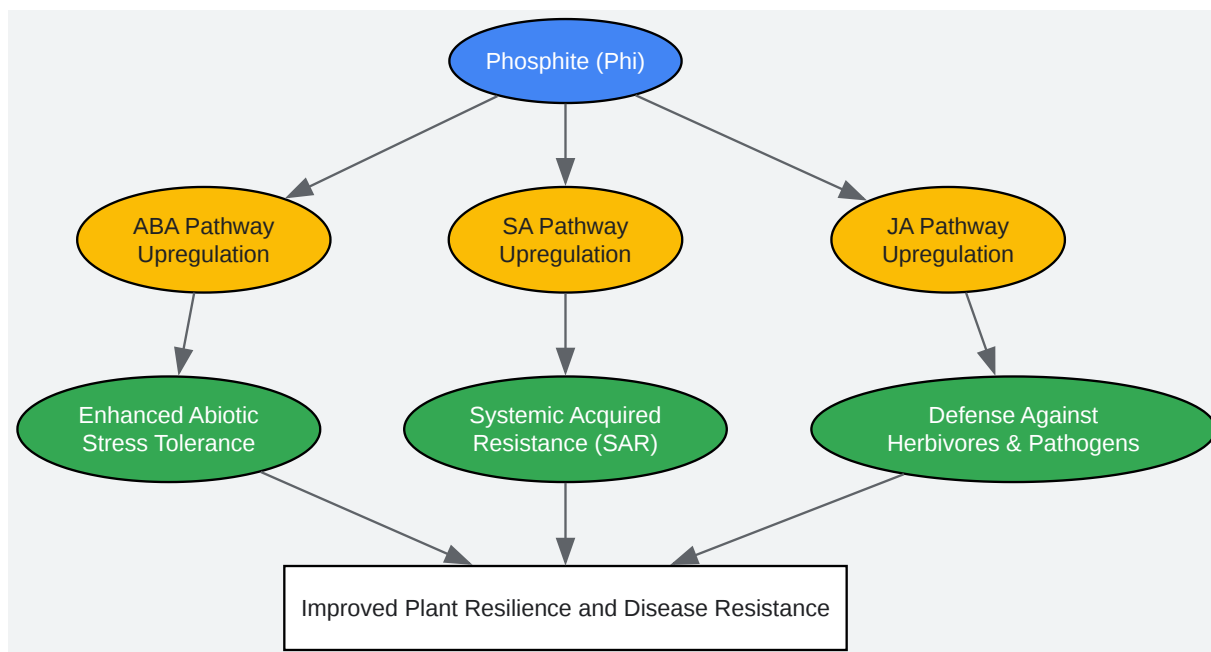
- **Plant Acclimatization:** Grow the host plants in pots in the greenhouse until they reach a suitable growth stage for inoculation.
- **Treatment Application:** Divide the plants into treatment groups, including an untreated control and one or more concentrations of **dipotassium phosphite**. Apply the **dipotassium phosphite** solution as a foliar spray until runoff.
- **Inoculation:** After a specified period (e.g., 24-48 hours) to allow for absorption and translocation of the phosphite, inoculate the plants with the pathogen. This is typically done by spraying a spore suspension onto the leaves.
- **Incubation:** Maintain the plants in a high-humidity environment for a period conducive to infection and disease development.
- **Disease Assessment:** At regular intervals after inoculation, assess the disease severity on the leaves using a standardized rating scale.
- **Data Analysis:** Statistically analyze the disease severity data to determine if the **dipotassium phosphite** treatments significantly reduced disease compared to the untreated control.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows related to the application of **dipotassium phosphite**.







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